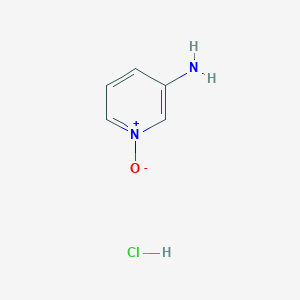
3-氨基吡啶-1-鎓-1-醇盐酸盐
描述
3-Aminopyridin-1-ium-1-olate hydrochloride is a chemical compound with the molecular formula C₅H₇ClN₂O . It is also known by other names, including Fampridine Impurity 112 and 3-Aminopyridine N-oxide hydrochloride . This compound belongs to the class of pyridine derivatives and is characterized by its unique chemical structure.
Molecular Structure Analysis
The molecular structure of 3-Aminopyridin-1-ium-1-olate hydrochloride consists of a pyridine ring with an amino group (NH₂) and an oxygen atom (O) attached. The chloride ion (Cl⁻) forms a salt with the positively charged nitrogen atom, resulting in the hydrochloride form. The molecular weight of this compound is approximately 146.58 g/mol .
Physical And Chemical Properties Analysis
科学研究应用
晶体结构分析
研究人员已经研究了相关化合物的晶体结构,以了解它们的相互作用模式,例如氢键和π-π相互作用,这可以为具有所需性质的新材料的设计提供信息。例如,对相关化学品的水合产物进行的研究揭示了氢键离子错综复杂的网络,证明了这些相互作用在形成稳定的晶体结构中的重要性 (Waddell 等,2011).
化学发光
在流动流中对化学发光试剂(如三(2,2'-联吡啶)钌(III))的评估展示了这些化合物在分析化学中的潜力,特别是在各种分析物的定量分析中。这项研究突出了此类试剂在不同实验装置中的适应性和它们在检测一系列物质中的有效性 (Lee 和 Nieman,1995).
光化学反应
在特定条件下 2-氨基吡啶的光化学二聚化是另一个感兴趣的领域,导致形成独特的二聚体结构。该过程通过在酸性溶液中进行紫外线照射进行研究,提供了对反应机制的见解,该机制可用于合成在各个领域具有潜在应用的新型化合物 (Taylor 和 Kan,1963).
材料科学和配位化学
银 (I) 与 3-氨基甲基吡啶配合物的研究证明了这些化合物的结构多功能性,受配体比例和阴离子成分的影响。这些研究不仅阐明了结构方面,还阐明了此类配合物在材料科学和配位化学中的潜在应用 (Feazell 等,2006).
合成和表征
新型化合物的合成和表征,例如那些包含 3-氨基吡啶衍生物的化合物,对于开发新药和材料至关重要。该领域的研究通常侧重于创建和分析具有潜在治疗应用或独特物理性质的化合物 (Koutentis 等,2011).
属性
IUPAC Name |
1-oxidopyridin-1-ium-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFTAJGCKDUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyridin-1-ium-1-olate hydrochloride | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-7-[(4-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2962179.png)
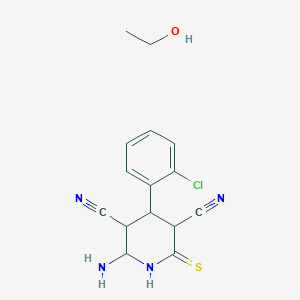
![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962182.png)
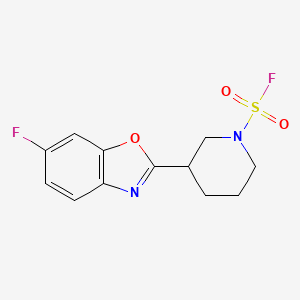
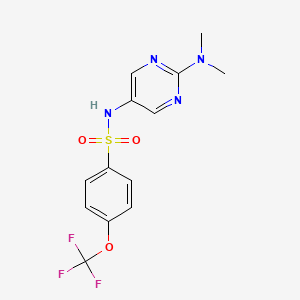
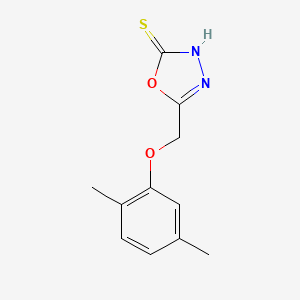
![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)
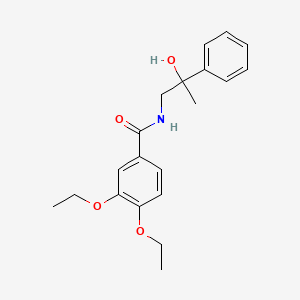
![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2962192.png)
![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2962194.png)
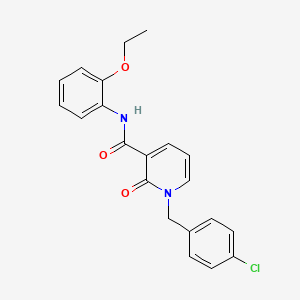
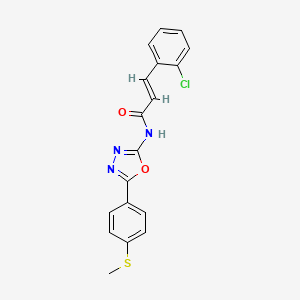
![2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2962200.png)